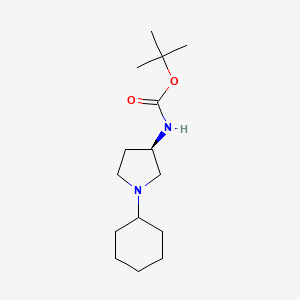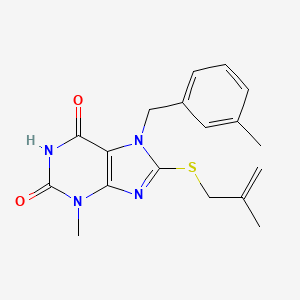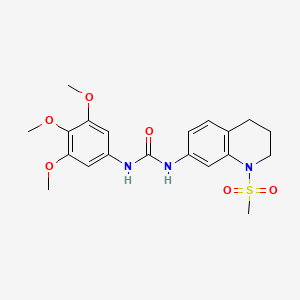
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea is an organic compound characterized by a unique structure that includes a methylsulfonyl-tetrahydroquinoline moiety and a trimethoxyphenylurea group
Aplicaciones Científicas De Investigación
In Chemistry:
As a building block in organic synthesis.
In the development of novel materials with specific properties.
In Biology:
Studied for its interactions with biological macromolecules.
Potential use in the development of enzyme inhibitors.
In Medicine:
Investigated for its therapeutic potential, particularly as an antineoplastic or antimicrobial agent.
A candidate in drug discovery due to its structural features.
In Industry:
Utilized in the synthesis of advanced polymers and materials.
Potential use in the production of specialty chemicals with desired properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea can be accomplished via multi-step organic reactions, typically starting from readily available precursors. A common synthetic route involves:
Formation of Tetrahydroquinoline: A precursor like aniline undergoes cyclization with an appropriate aldehyde, forming 1,2,3,4-tetrahydroquinoline.
Sulfonylation: Introducing the methylsulfonyl group involves reaction with methylsulfonyl chloride in the presence of a base like triethylamine, under controlled temperature.
Urea Formation: The final step involves coupling with 3,4,5-trimethoxyaniline using phosgene or an equivalent reagent to form the urea linkage.
Industrial Production Methods: Industrial production would scale up these reactions, optimizing for efficiency and yield. This includes continuous flow processes for steps like sulfonylation and urea formation, using automated reactors to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: The methylsulfonyl group can undergo oxidation, usually requiring strong oxidizing agents like KMnO4.
Reduction: Reduction reactions, often using agents like lithium aluminum hydride, could target the trimethoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible, particularly at positions ortho to the methoxy groups or on the quinoline ring.
Common Reagents and Conditions:
Oxidation: KMnO4, Na2Cr2O7 in acidic conditions.
Reduction: LiAlH4, NaBH4 in appropriate solvents.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed: Products vary based on reaction type; oxidations can yield sulfone derivatives, reductions might produce deprotected amine groups, while substitutions can introduce various functional groups.
Mecanismo De Acción
Mechanism: The compound's mechanism of action varies with its application but often involves interaction with molecular targets like enzymes or receptors. Its structure allows it to fit into active sites, blocking normal substrate access.
Molecular Targets and Pathways:
Enzymes involved in metabolic pathways.
Receptors on cell surfaces, affecting signaling pathways.
Comparación Con Compuestos Similares
1-(3,4,5-Trimethoxyphenyl)-3-(quinolin-7-yl)urea.
1-(1-(Methanesulfonyl)-2,3,4-tetrahydroquinolin-7-yl)-3-(2,4-dichlorophenyl)urea.
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea.
Comparison:
Structural Differences: The substitution pattern on the quinoline and phenylurea moieties differs among these compounds, affecting their reactivity and interactions.
Unique Features: 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea stands out due to its specific methylsulfonyl and trimethoxy substitutions, which influence its chemical behavior and biological activity.
Conclusion
This comprehensive look into this compound highlights its synthesis, chemical properties, and varied applications. Its unique structure opens avenues for research in multiple fields, from chemistry to medicine.
Propiedades
IUPAC Name |
1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-27-17-11-15(12-18(28-2)19(17)29-3)22-20(24)21-14-8-7-13-6-5-9-23(16(13)10-14)30(4,25)26/h7-8,10-12H,5-6,9H2,1-4H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEREPAROKMKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
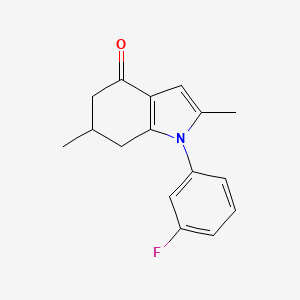
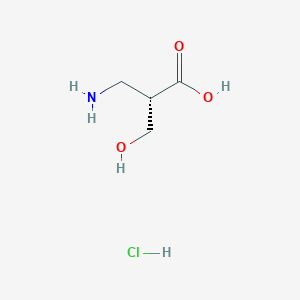

![N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2741262.png)

![5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2741266.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2741268.png)
![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)
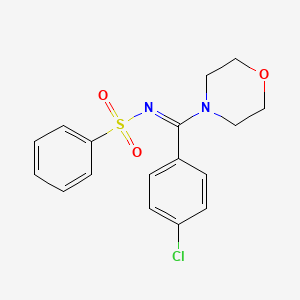
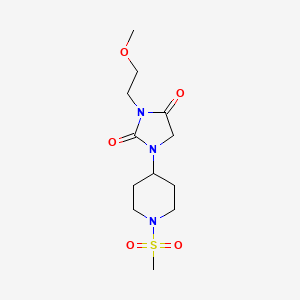

![tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate](/img/structure/B2741274.png)
